![molecular formula C11H16N2O B13092201 3-[2-(Pyridin-4-yl)ethyl]morpholine](/img/structure/B13092201.png)
3-[2-(Pyridin-4-yl)ethyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Pyridin-4-yl)ethyl]morpholine is an organic compound that belongs to the class of heterocyclic amines It features a morpholine ring attached to a pyridine ring via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Pyridin-4-yl)ethyl]morpholine typically involves the reaction of pyridine derivatives with morpholine under specific conditions. One common method involves the nucleophilic substitution reaction where 2-(Pyridin-4-yl)ethyl halide reacts with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, purification processes such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Pyridin-4-yl)ethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in the presence of a base and an appropriate solvent.
Major Products Formed
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anti-tumor activities, making it a candidate for drug development.
Industry: The compound is utilized in the development of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[2-(Pyridin-4-yl)ethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biological pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Pyridin-4-yl)ethyl]morpholine
- 4-[2-(Pyridin-4-yl)ethyl]morpholine
- 3-[(2-Pyridin-4-yl)ethyl]thio]propanoic acid
Uniqueness
3-[2-(Pyridin-4-yl)ethyl]morpholine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and biological activities, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-(2-pyridin-4-ylethyl)morpholine |
InChI |
InChI=1S/C11H16N2O/c1(10-3-5-12-6-4-10)2-11-9-14-8-7-13-11/h3-6,11,13H,1-2,7-9H2 |
InChI Key |
NNLOWRJYSPCMPK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)CCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




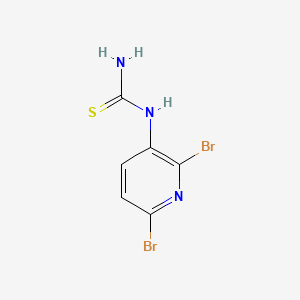
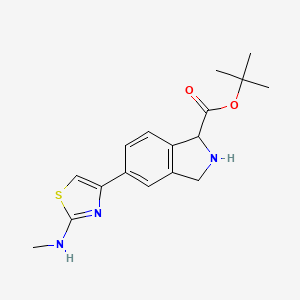
![(6S,9AS)-1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B13092155.png)


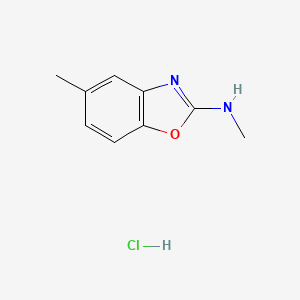
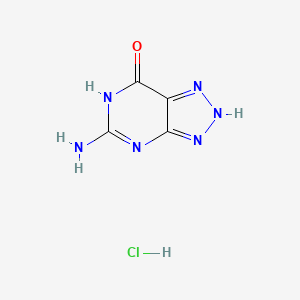
![Cuprate(2-),bis[4-(3-hydroxy-3-phenyl-1-triazenyl)benzenesulfonato(2-)]-,dihydrogen](/img/structure/B13092185.png)

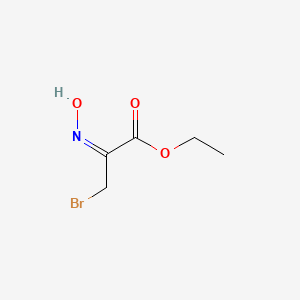

![(3-Chloro-4-methoxyphenyl)(1-(trifluoromethyl)spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidin]-1'-yl)methanone](/img/structure/B13092205.png)
